1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Descripción

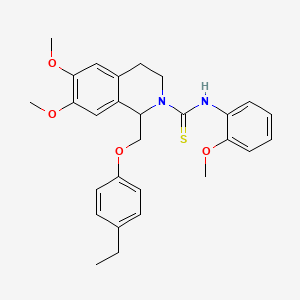

1-((4-Ethylphenoxy)methyl)-6,7-dimethoxy-N-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a synthetic isoquinoline derivative characterized by:

- A 3,4-dihydroisoquinoline core with 6,7-dimethoxy substitutions.

- A carbothioamide (-C(=S)NH-) group at the 2-position, linked to a 2-methoxyphenyl moiety.

- A 1-((4-ethylphenoxy)methyl) substituent on the nitrogen atom.

Propiedades

IUPAC Name |

1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O4S/c1-5-19-10-12-21(13-11-19)34-18-24-22-17-27(33-4)26(32-3)16-20(22)14-15-30(24)28(35)29-23-8-6-7-9-25(23)31-2/h6-13,16-17,24H,5,14-15,18H2,1-4H3,(H,29,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAGUJCLGLROLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=CC=C4OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a dihydroisoquinoline core with methoxy and ethoxy substituents, which are known to influence biological activity.

Antimicrobial Properties

Research indicates that derivatives of isoquinoline compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that similar compounds can inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme associated with antibiotic resistance in bacteria . This suggests that this compound may possess similar properties, potentially making it a candidate for further antimicrobial development.

Anticancer Activity

Isoquinoline derivatives have been investigated for their anticancer effects. In vitro studies show that certain modifications to the isoquinoline structure can enhance cytotoxicity against various cancer cell lines. The presence of methoxy groups has been correlated with increased potency against cancer cells . The specific compound may also exhibit this behavior due to its structural similarities with other active isoquinolines.

Neuroprotective Effects

Compounds with isoquinoline structures have been studied for neuroprotective effects. Research suggests that these compounds can modulate neurotransmitter systems and provide protection against neurodegenerative diseases . The specific compound might interact with dopamine receptors or other neurotransmitter pathways, offering potential therapeutic benefits in conditions like Parkinson's disease.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial resistance.

- Cell Cycle Interference : Similar compounds have been shown to disrupt the cell cycle in cancer cells.

- Neurotransmitter Modulation : Potential interactions with dopamine and serotonin receptors could lead to neuroprotective outcomes.

Case Studies and Research Findings

A variety of studies have focused on the biological activities of related isoquinoline compounds. Below is a summary table highlighting key findings from recent research:

Aplicaciones Científicas De Investigación

Structural Representation

The compound features a complex structure that includes a dihydroisoquinoline core, methoxy groups, and a carbothioamide moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide exhibit promising anticancer properties. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the promotion of cell cycle arrest. For instance, derivatives of isoquinoline have been investigated for their ability to inhibit specific kinases involved in cancer progression.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. The compound may exert protective effects against oxidative stress and excitotoxicity associated with conditions such as Alzheimer's disease and Parkinson's disease. Its ability to modulate neurotransmitter systems and reduce neuroinflammation is under investigation.

Antimicrobial Properties

There is emerging evidence suggesting that this compound may possess antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, indicating potential applications in treating infections. The structural components of the molecule may enhance its interaction with bacterial membranes or specific targets within microbial cells.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- In Vivo Studies : Animal models have shown that administration of the compound leads to improved cognitive function in models of neurodegeneration.

- Cell Culture Experiments : In vitro studies demonstrate significant reductions in cell death caused by oxidative stress when treated with this compound.

Summary Table of Applications

| Application Area | Potential Effects | Evidence Level |

|---|---|---|

| Anticancer Activity | Induces apoptosis and inhibits proliferation | Moderate |

| Neuroprotection | Reduces oxidative stress and excitotoxicity | High |

| Antimicrobial | Effective against bacterial strains | Emerging |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in the 6,7-Dimethoxy-3,4-Dihydroisoquinoline Family

Key analogs from published literature include:

*Calculated molecular formula and weight for the target compound derived from structural analysis.

Key Structural and Functional Differences

Carbothioamide vs. Carboxamide

The target compound’s carbothioamide group replaces the oxygen in carboxamide with sulfur. This substitution:

- Increases lipophilicity (logP +0.5–1.0 estimated), enhancing membrane permeability.

- May improve resistance to enzymatic hydrolysis (e.g., amidase activity) .

Substituent Effects on Bioactivity

- 4-Ethylphenoxymethyl vs.

- 2-Methoxyphenyl vs. Unsubstituted Phenyl (6l): The methoxy group at the ortho position may introduce steric hindrance, reducing rotational freedom and stabilizing binding conformations .

Q & A

Basic: What synthetic routes and purification methods are recommended for synthesizing this compound?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with the condensation of substituted isoquinoline precursors with carbothioamide derivatives. Key steps include:

- Mannich reaction for introducing the 4-ethylphenoxy methyl group .

- Thioacylation using thiophosgene or equivalent reagents to form the carbothioamide moiety .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization.

- HPLC validation using a mobile phase of methanol, water, 0.2 M NaH₂PO₄, and 0.4 M tetrabutylammonium hydroxide (adjusted to pH 5.5 with phosphoric acid) to ensure >98% purity .

Basic: How should researchers characterize the compound’s structure and purity?

Methodological Answer:

Employ a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Assign peaks for methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., ESI-MS m/z = 355.0 [M]⁺) .

- Elemental analysis : Validate C, H, N percentages (e.g., Calc. C 57.46%, Found C 57.42%) .

- HPLC-DAD : Monitor impurities using gradient elution protocols .

Basic: What in vitro assays are suitable for initial biological evaluation?

Methodological Answer:

Prioritize target-specific assays based on structural analogs:

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Screen against kinases or proteases (e.g., EGFR, COX-2) using fluorometric or colorimetric substrates .

- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid via UV-Vis spectroscopy .

Advanced: How can researchers investigate the compound’s mechanism of action?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like kinase domains .

- Surface plasmon resonance (SPR) : Quantify real-time interactions with immobilized receptors .

- Metabolomic profiling : Apply LC-MS/MS to identify downstream metabolic perturbations in treated cell lines .

Advanced: What strategies optimize synthetic yield and scalability?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, solvent ratio) .

- Process simulation : Model mass transfer and kinetics in COMSOL Multiphysics for continuous-flow synthesis .

- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to reduce byproducts .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) .

- Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding assays) .

- Meta-analysis : Compare datasets with structural analogs to identify substituent-dependent trends .

Advanced: What computational tools predict pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : Use SwissADME or ADMETlab to estimate bioavailability, BBB penetration, and CYP450 interactions .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories using GROMACS .

Advanced: How to assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and UV light, then quantify degradation products via HPLC .

- Accelerated stability testing : Store at 25°C/60% RH for 6 months and monitor changes in purity .

Advanced: What methods separate enantiomers or diastereomers of the compound?

Methodological Answer:

- Chiral HPLC : Use amylose-based columns with hexane/isopropanol gradients .

- Membrane separation : Employ cellulose acetate membranes under optimized pressure and pH conditions .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.